molecular formula C14H15FN2O2S B299624 4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid

4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid

Cat. No. B299624
M. Wt: 294.35 g/mol
InChI Key: VSEDPMZRMQGGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. It belongs to the group of chemicals known as designer drugs, which are created to mimic the effects of illegal drugs while avoiding legal restrictions. FUB-AMB has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for regulating mood, appetite, and pain sensation.

Mechanism of Action

4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. These receptors are responsible for regulating a wide range of physiological processes, including mood, appetite, and pain sensation. 4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid binds to these receptors and activates them, leading to the release of various neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid has been found to have a range of biochemical and physiological effects, including alterations in mood, appetite, and pain sensation. It has also been shown to affect the activity of various signaling pathways in the brain, including the MAPK/ERK pathway and the Akt/mTOR pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid in lab experiments is that it is a highly potent and selective agonist of the CB1 and CB2 receptors, which allows for precise control over the activation of these receptors. However, one limitation is that its effects may not fully mimic those of endogenous cannabinoids, which could limit its utility in certain types of experiments.

Future Directions

There are several potential future directions for research on 4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors, which could provide greater specificity in experiments. Another area of interest is the investigation of the potential therapeutic applications of cannabinoids in the treatment of various medical conditions, such as chronic pain, anxiety, and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid and other synthetic cannabinoids, as well as their potential risks and benefits.

Synthesis Methods

The synthesis of 4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid involves several steps, including the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. This compound is then reacted with methyl chloroacetate to form 4-(4-fluorophenyl)-1,3-thiazol-2-yl)methyl 2-chloroacetate. The final step involves the reaction of this compound with butylamine to form 4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid.

Scientific Research Applications

4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl](methyl)amino]butanoic acid has potential applications in scientific research, particularly in the study of the endocannabinoid system and its role in various physiological processes. It can be used to investigate the effects of cannabinoids on mood, appetite, and pain sensation, as well as their potential therapeutic applications in the treatment of various medical conditions.

properties

Molecular Formula

C14H15FN2O2S

Molecular Weight

294.35 g/mol

IUPAC Name

4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-methylamino]butanoic acid

InChI

InChI=1S/C14H15FN2O2S/c1-17(8-2-3-13(18)19)14-16-12(9-20-14)10-4-6-11(15)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,18,19)

InChI Key

VSEDPMZRMQGGDT-UHFFFAOYSA-N

SMILES

CN(CCCC(=O)O)C1=NC(=CS1)C2=CC=C(C=C2)F

Canonical SMILES

CN(CCCC(=O)O)C1=NC(=CS1)C2=CC=C(C=C2)F

Origin of Product

United States

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